Methyl 9-hydroperoxyoctadec-12-enoate
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Overview
Description
Methyl 9-hydroperoxyoctadec-12-enoate is an organic compound belonging to the class of hydroperoxides It is characterized by the presence of a hydroperoxy group (-OOH) attached to a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 9-hydroperoxyoctadec-12-enoate typically involves the reaction of methyl 12-bromo-oleate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate . This reaction yields methyl 12-hydroperoxystearate, which can undergo further transformations to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 9-hydroperoxyoctadec-12-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl groups or other reduced forms.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Peroxides, epoxides, and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted esters and other functionalized compounds.
Scientific Research Applications
Methyl 9-hydroperoxyoctadec-12-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9-hydroperoxyoctadec-12-enoate involves its interaction with molecular targets through its hydroperoxy group. This group can participate in redox reactions, leading to the formation of reactive oxygen species and other intermediates . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl 12-hydroperoxystearate: A closely related compound with a hydroperoxy group at a different position.
Methyl 12-hydroxy-9-octadecenoate: An ester with a hydroxyl group instead of a hydroperoxy group.
Methyl 9,12-dihydroperoxyoctadecanoate: A compound with two hydroperoxy groups.
Uniqueness: Its distinct chemical structure allows for unique interactions and transformations compared to other similar compounds .
Properties
CAS No. |
92233-80-2 |
---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 9-hydroperoxyoctadec-12-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,18,21H,3-6,8,10-17H2,1-2H3 |
InChI Key |
CVTTYRNDKJILKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCC(CCCCCCCC(=O)OC)OO |
Origin of Product |
United States |
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